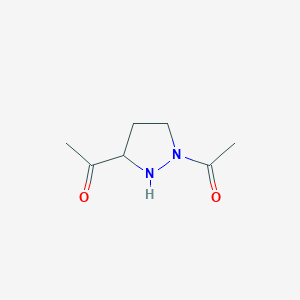
1,1'-(Pyrazolidine-1,3-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Pyrazolidine-1,3-diyl)diethanone is a chemical compound with the molecular formula C7H12N2O2 It is a member of the pyrazolidine family, which is characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Pyrazolidine-1,3-diyl)diethanone can be synthesized through the intramolecular Raschig amination of 1,3-diaminopropane with sodium hypochlorite. This method involves the oxidation of 1,3-diaminopropane, leading to the formation of pyrazolidine . The reaction conditions include maintaining a specific pH and temperature to optimize the yield.
Industrial Production Methods
The industrial production of 1,1’-(Pyrazolidine-1,3-diyl)diethanone typically involves large-scale synthesis using the same intramolecular Raschig amination process. The reaction parameters are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Pyrazolidine-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazolidine derivatives with different functional groups, while substitution reactions can introduce new substituents onto the pyrazolidine ring.
Applications De Recherche Scientifique
1,1’-(Pyrazolidine-1,3-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(Pyrazolidine-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone: This compound has a similar structure but with a bicyclic ring system.
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: Another similar compound with a thienothiophene ring system.
Uniqueness
1,1’-(Pyrazolidine-1,3-diyl)diethanone is unique due to its pyrazolidine ring structure, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
820972-87-0 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1-(1-acetylpyrazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)7-3-4-9(8-7)6(2)11/h7-8H,3-4H2,1-2H3 |
Clé InChI |
YTJGFQUUCQHULX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCN(N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
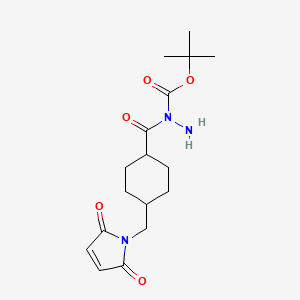
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B12893521.png)
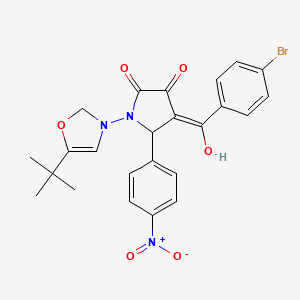
![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)
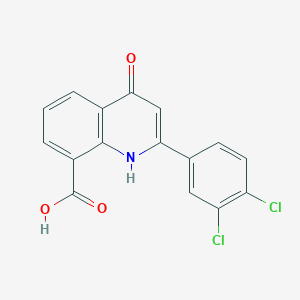



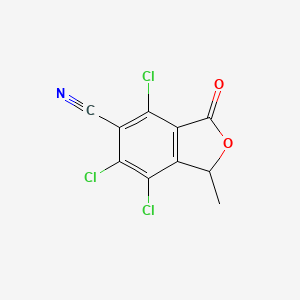

![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
